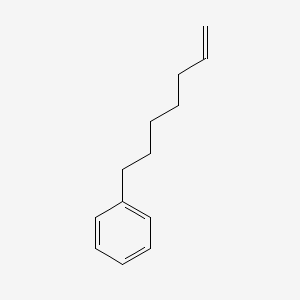

Hept-6-enylbenzene

Description

Hept-6-enylbenzene, structurally represented as ((5-Methylenehept-6-enyloxy)methyl)benzene, is an aromatic ether derivative characterized by a benzene ring linked to a hept-6-enyl chain via a methyleneoxy bridge . This compound is synthesized through catalytic transformations involving alkynes and ethylene gas under high-pressure conditions. Key steps include the reaction of ((Hex-5-ynyloxy)methyl)benzene (S3) with a ruthenium catalyst (e.g., RuCl₂(PCy₃)₂) and ethylene, followed by purification via column chromatography to yield a pale yellow oil . Structural confirmation is achieved through advanced spectroscopic techniques:

- ¹H NMR: Peaks corresponding to the alkene protons (δ ~5.0–5.5 ppm) and aromatic protons (δ ~7.3 ppm).

- IR: Absence of alkyne stretches (C≡C, ~2100 cm⁻¹) and presence of alkene C=C stretches (~1650 cm⁻¹).

- HRMS: Molecular ion peaks consistent with the formula C₁₄H₁₈O (calculated for [M+H]⁺: 203.1436) .

Properties

IUPAC Name |

hept-6-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2,6,8-9,11-12H,1,3-5,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOCHKRLOYGISG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-6-enylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with hept-6-en-1-ol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of phenylhept-6-yne. This process involves the use of a palladium catalyst under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Hept-6-enylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of this compound.

Substitution: this compound can undergo substitution reactions, particularly at the benzylic position, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic conditions.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Bromine, chlorine, N-bromosuccinimide (NBS).

Major Products Formed

Oxidation: this compound oxide.

Reduction: this compound.

Substitution: Benzylic halides such as this compound bromide.

Scientific Research Applications

Hept-6-enylbenzene has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and effects on cell function.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of hept-6-enylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on cell membranes, triggering a cascade of intracellular signaling events. These events can lead to changes in gene expression, protein synthesis, and cellular metabolism. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may modulate the activity of enzymes and transcription factors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

((Hex-5-ynyloxy)methyl)benzene (S3)

Structure : Benzene ring attached to a hex-5-ynyl chain via a methyleneoxy group.

Molecular Formula : C₁₃H₁₆O | Molecular Weight : 188.26 g/mol.

Key Differences :

- Functional Group : Terminal alkyne (C≡C) vs. terminal alkene in Hept-6-enylbenzene.

- Synthesis : Prepared via nucleophilic substitution (KH, benzyl bromide, THF), contrasting with the catalytic ethylene addition used for this compound .

- Reactivity : The alkyne in S3 undergoes [2+2] cycloaddition with ethylene under Ru catalysis to form this compound’s diene structure .

- Spectral Data :

- IR : Strong C≡C stretch at ~2100 cm⁻¹.

- ¹H NMR : Acetylenic proton resonance at δ ~2.0–2.5 ppm.

6-Methyl-1-heptene (CAS -5026-76-6)

Structure : Branched alkene (CH₂=CH-C(CH₃)-CH₂-CH₂-CH₂-CH₃).

Molecular Formula : C₈H₁₆ | Molecular Weight : 112.22 g/mol.

Key Differences :

- Aromaticity : Lacks the benzene ring, reducing conjugation and stability compared to this compound.

- Applications: Primarily used in polymer chemistry as a monomer, whereas this compound’s aromaticity makes it suitable for pharmaceuticals or agrochemical intermediates .

- Physical Properties : Higher volatility (bp ~120–130°C) due to the absence of polar ether and aromatic groups .

N,6-Dimethylhept-6-en-2-amine

Structure : Alkene with an amine group (CH₂=CH-C(CH₃)-CH₂-CH₂-N(CH₃)₂).

Molecular Formula : C₉H₁₉N | Molecular Weight : 141.26 g/mol.

Key Differences :

- Functional Group : Tertiary amine vs. ether linkage in this compound.

- Spectral Data :

- ¹H NMR : Amine proton signals (δ ~1.5–2.0 ppm) absent in this compound.

Comparative Data Table

Biological Activity

Hept-6-enylbenzene is an organic compound characterized by its unique structure, which includes a heptene chain and a benzene ring. This compound has garnered interest in the scientific community for its potential biological activities and applications in various fields, including medicine and industrial chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

The compound features a heptene chain (seven carbon atoms with a double bond) attached to a benzene ring, which imparts specific chemical reactivity and biological properties.

The biological activity of this compound is believed to arise from its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and affect cellular signaling pathways. The mechanism of action involves binding to receptors on cell membranes, leading to intracellular signaling cascades that influence gene expression and protein synthesis.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results indicate that while the compound exhibits cytotoxicity at higher concentrations, it also shows selectivity towards cancerous cells compared to normal cells, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated an IC50 value of 25 µM, demonstrating its effectiveness as a radical scavenger.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 5 |

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Comparative Analysis with Related Compounds

This compound can be compared with similar compounds such as phenylheptane and its oxidized derivatives. The presence of the double bond in this compound contributes to its unique reactivity and biological properties.

| Compound | Double Bond | Antioxidant Activity |

|---|---|---|

| This compound | Yes | High |

| Phenylheptane | No | Moderate |

| Oxidized Derivative | Variable | Low |

Future Directions

The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the detailed mechanisms underlying its biological activities.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Formulation Development : Exploring formulations for drug delivery systems targeting specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.